Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester
Description
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester (C$9$H$8$BrDO$3$) is a deuterated benzoic acid derivative featuring a bromine substituent at the para position (C4), a deuterated methoxy group (-OCD$3$) at the meta position (C3), and a methyl ester (-COOCH$_3$) at the carboxylic acid moiety. The deuterated methoxy group enhances its utility in mechanistic studies, NMR spectroscopy, and metabolic research due to isotopic labeling effects on stability and reaction pathways .
Properties
IUPAC Name |
methyl 4-bromo-3-(trideuteriomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Side-Chain Bromination via N-Bromosuccinimide (NBS)
A well-documented and effective method for preparing 4-bromomethyl-3-methoxybenzoic esters involves the photochemical bromination of methyl 4-methyl-3-(methoxy-d3)benzoate using N-bromosuccinimide (NBS) as the brominating agent under UV light exposure.
- Reaction Conditions:
- Solvent: Chlorobenzene or ethyl acetate (preferred over toxic carbon tetrachloride)
- Temperature: 0 to 5 °C
- Reaction Time: Approximately 4 hours under UV illumination
- Molar Ratios: Slight excess of NBS (about 1.05 equivalents) relative to the methyl ester
- Light Source: UV immersion lamp emitting wavelengths between 10⁻⁵ to 10⁻⁸ m
This method achieves high selectivity for side-chain bromination with minimal aromatic ring halogenation due to the controlled low temperature and photochemical conditions.
Esterification
If starting from the free acid (4-bromo-3-(methoxy-d3)benzoic acid), esterification is carried out with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to form the methyl ester.
Industrial Production Methods
Industrial synthesis optimizes the above laboratory methods for scale-up:
- Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, light exposure, reagent addition), improving yield and product purity.
- Solvent Selection: Chlorobenzene and certain carboxylic esters (methyl formate, ethyl formate, methyl acetate, ethyl acetate, n-propyl acetate) are preferred solvents to replace toxic carbon tetrachloride, reducing environmental and health hazards.
- Purification: After reaction completion, succinimide byproduct is removed by filtration or aqueous extraction. The organic layer is dried (e.g., with sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then recrystallized from solvent mixtures like n-heptane/ethyl acetate to achieve high purity.
Reaction Mechanism and Selectivity
- The bromination proceeds via a radical mechanism initiated by UV light.
- NBS generates bromine radicals that selectively abstract benzylic hydrogens from the methyl group attached to the aromatic ring.
- The reaction conditions favor side-chain bromination over aromatic ring substitution, which typically requires catalysts and higher temperatures.
- The methoxy-d3 group remains intact during bromination, preserving isotopic labeling.
Yield and Purity Data
| Parameter | Typical Value |
|---|---|
| NBS Equivalents | 1.05 equivalents |
| Reaction Temperature | 0 to 5 °C |
| Reaction Time | 4 hours |
| Solvent | Chlorobenzene or Ethyl Acetate |
| Yield (Isolated, Recrystallized) | 90–95% |
| Melting Point | ~90 °C |
| Purity | >98% (after recrystallization) |
Summary of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | Methyl 4-methyl-3-(methoxy-d3)benzoate | Precursor ester |
| Bromination | N-Bromosuccinimide, UV light, 0–5 °C, chlorobenzene or ethyl acetate | Selective side-chain bromination yielding 4-bromomethyl derivative |
| Work-up and purification | Filtration, aqueous extraction, drying, vacuum concentration, recrystallization | Pure this compound |
Research Findings and Advantages
- The photochemical bromination method avoids toxic solvents like carbon tetrachloride, improving safety and environmental compliance.
- The use of deuterated methoxy groups (methoxy-d3) allows for isotopic labeling, facilitating mechanistic studies and tracing in metabolic pathways.
- High yields and selectivity make this method suitable for both laboratory synthesis and industrial scale-up.
- The compound serves as a key intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, carboxylic acids, or alcohols .
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives, including 4-bromo-3-(methoxy-d3)-methyl ester, are often utilized as intermediates in the synthesis of various pharmaceuticals. Key applications include:
- Peptidoleukotriene Antagonists : This compound serves as an intermediate in the synthesis of peptidoleukotriene antagonists, which are crucial for treating allergic reactions and asthma (J. Med. Chem. 33 (1990) 1771) .
- Anti-inflammatory Drugs : It has been identified as a precursor for anti-inflammatory agents, providing a pathway for developing new therapeutic agents (US 5,280,039) .
- Testosterone Inhibitors : The compound is also relevant in synthesizing testosterone 5α-reductase inhibitors, which are important in treating prostate disorders (EP 519 353) .
Synthetic Applications
The synthesis of benzoic acid derivatives is a vital area of research. The methods for preparing methyl 4-bromomethyl-3-methoxybenzoate involve:
- Bromination Techniques : Traditional methods utilize bromine or N-bromosuccinimide in organic solvents like carbon tetrachloride; however, recent advancements have introduced photochemical reactions that minimize the use of toxic solvents while maintaining high yields (64% to 95%) .
Research and Development
Recent studies have explored the late-stage functionalization (LSF) of benzoic acid derivatives to enhance their pharmacological properties. This approach allows for modifications that can lead to compounds with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methoxy and ester groups undergo transformations that alter the compound’s chemical properties .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and substituents of the target compound with similar benzoic acid derivatives:
*Calculated based on isotopic substitution (D ≈ 2.014 vs. H ≈ 1.008).
Physicochemical and Reactivity Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine (C4) and deuterated methoxy (C3) groups in the target compound create mixed electronic effects. Bromine is electron-withdrawing via induction, while -OCD$_3$ is electron-donating, altering acidity and reactivity compared to non-deuterated analogs . In contrast, 4-methoxybenzoic acid derivatives (e.g., methylparaben) exhibit reduced acidity due to the electron-donating methoxy group, whereas nitro-substituted analogs (e.g., 3,4-dinitrobenzoic acid) are highly acidic .
- Reactivity Descriptors (DFT Studies): A DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid (a non-deuterated analog) revealed: HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity. Electrophilicity Index: 1.8 eV, suggesting nucleophilic attack susceptibility. Solvent Effects: Polar solvents reduce electrophilicity by stabilizing charge distribution . The deuterated methoxy group in the target compound may subtly alter these parameters due to isotopic mass effects on vibrational modes and electron density .
Biological Activity
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester (CAS: 1352719-47-1) is an organic compound that exhibits notable biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.
- Molecular Formula : CHBrO
- Molar Mass : 245.07 g/mol
- Structure : The compound includes a bromine atom and a methoxy group attached to a benzoic acid backbone, influencing its reactivity and biological interactions.
The biological activity of benzoic acid derivatives often involves their ability to interact with specific enzymes and receptors. The ester group in this compound can undergo hydrolysis, releasing the active carboxylic acid form. This active form may then interact with various biological targets, including:
- Enzymes : Compounds like benzoic acid derivatives are known to inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications in cosmetic applications .
- Receptors : The methoxy group may modulate the compound's binding affinity to certain receptors, enhancing or inhibiting biological responses.
Tyrosinase Inhibition
Research has shown that compounds structurally related to benzoic acid can act as inhibitors of mushroom tyrosinase. For instance, studies indicate that modifications in the aromatic ring significantly affect the inhibitory potency against this enzyme:
- Inhibition Potency : Compounds with additional hydroxyl or methoxy groups generally exhibit enhanced tyrosinase inhibitory activity. For example, derivatives similar to benzoic acid with specific substitutions have shown IC values ranging from 8.96 µM to 16.69 µM compared to standard inhibitors like kojic acid .
Anti-inflammatory and Analgesic Properties
Benzoic acid derivatives are also explored for their potential in pharmaceutical applications. The compound serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs . This application is particularly relevant in developing compounds that target inflammatory pathways.
Case Studies
- Study on Tyrosinase Inhibitors :
- Pharmaceutical Applications :
Data Table: Comparison of Tyrosinase Inhibition Potency
| Compound Name | Structure Modification | IC (µM) | Type of Inhibition |
|---|---|---|---|
| Kojic Acid | None | 16.69 | Competitive |
| 4-Bromo-3-(methoxy-d3)-methyl ester | Methoxy and Bromine Substituted | TBD | TBD |
| 2-Hydroxybenzoic Acid Derivative | Hydroxyl Group Added | 8.96 | Non-competitive |
Q & A
What are the recommended synthetic strategies for preparing Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves bromination and esterification steps. A deuterated methoxy group (methoxy-d3) may require isotopic labeling during methoxylation. For optimization:
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions. Monitor regioselectivity via TLC or HPLC .
- Deuterated Methoxy Introduction : Employ CD3I with Ag2O in anhydrous DMF to ensure isotopic purity. Confirm deuterium incorporation via mass spectrometry .
- Esterification : Catalyze with H2SO4 or DMAP in methanol-d4. Continuous flow reactors (CFRs) can improve yield by reducing reaction time and side-product formation .
Key Consideration : Optimize solvent polarity (e.g., DCM vs. THF) to balance reaction rate and selectivity.
How should researchers characterize the structural and isotopic integrity of this compound?
Basic Research Question
Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR for structural confirmation. The deuterated methoxy group (CD3) will appear as a singlet in ¹H NMR due to deuterium’s low natural abundance .
- FT-IR : Detect C=O (ester, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretching. Compare vibrational modes with DFT-predicted spectra .
- Mass Spectrometry : High-resolution MS (HRMS) to verify isotopic purity (M+3 peak for CD3) .
- X-ray Crystallography : Resolve crystal packing and confirm bromine positioning, if single crystals are obtainable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
